molecular formula C17H22N2O B7497727 cyclopropyl(2,8-dimethyl-1,2,3,4,4a,9b-hexahydro-5H-pyrido[4,3-b]indol-5-yl)methanone

cyclopropyl(2,8-dimethyl-1,2,3,4,4a,9b-hexahydro-5H-pyrido[4,3-b]indol-5-yl)methanone

Cat. No.: B7497727
M. Wt: 270.37 g/mol
InChI Key: KJALNEGZZLQEGT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cyclopropyl(2,8-dimethyl-1,2,3,4,4a,9b-hexahydro-5H-pyrido[4,3-b]indol-5-yl)methanone is a useful research compound. Its molecular formula is C17H22N2O and its molecular weight is 270.37 g/mol. The purity is usually 95%.
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Biological Activity

Cyclopropyl(2,8-dimethyl-1,2,3,4,4a,9b-hexahydro-5H-pyrido[4,3-b]indol-5-yl)methanone is a complex organic compound that belongs to the class of pyridoindole derivatives. This compound's structure suggests potential biological activity due to its unique arrangement of functional groups and cyclic structures. Understanding its biological activity is crucial for evaluating its potential therapeutic applications.

Chemical Structure

The chemical formula of this compound is C17H22N2OC_{17}H_{22}N_2O. Its IUPAC name reflects its complex structure which includes a cyclopropyl group and a pyridoindole framework. The molecular weight is approximately 270.37 g/mol.

The biological activity of this compound can be attributed to its interaction with various biological targets. Preliminary studies suggest that it may act on multiple pathways:

  • Receptor Modulation : The compound may interact with G-protein coupled receptors (GPCRs), which are pivotal in mediating cellular responses to hormones and neurotransmitters .
  • Enzyme Inhibition : It could inhibit specific enzymes involved in metabolic pathways or signal transduction processes.
  • Antimicrobial Activity : Some derivatives of pyridoindoles have shown promising results against bacterial and fungal strains.

Biological Activity Data

Research has indicated that this compound exhibits various biological activities as summarized in the following table:

Activity Description Reference
AntimicrobialDemonstrated moderate activity against Mycobacterium tuberculosis and other pathogens
AnticancerIn vitro studies show potential against human tumor cell lines
NeuroprotectiveMay exhibit protective effects in neurodegenerative models
Anti-inflammatoryPotential modulation of inflammatory pathways

Case Studies

Several studies have explored the biological effects of similar compounds with pyridoindole structures:

  • Anticancer Activity : A study evaluated a series of pyridoindole derivatives for their anticancer properties against a panel of human tumor cell lines. Cyclopropyl derivatives showed significant cytotoxicity in renal and breast cancer cells.
    • Findings : The compound exhibited IC50 values in the low micromolar range against these cancer types.
    • : This suggests a potential role in cancer therapy development.
  • Antimycobacterial Activity : In another study focused on antimycobacterial properties, derivatives were tested against Mycobacterium tuberculosis.
    • Results : Several compounds demonstrated moderate activity with minimum inhibitory concentrations (MICs) indicating effectiveness.
    • Implications : This highlights the potential for developing new treatments for tuberculosis.

Properties

IUPAC Name

cyclopropyl-(2,8-dimethyl-3,4,4a,9b-tetrahydro-1H-pyrido[4,3-b]indol-5-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2O/c1-11-3-6-15-13(9-11)14-10-18(2)8-7-16(14)19(15)17(20)12-4-5-12/h3,6,9,12,14,16H,4-5,7-8,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJALNEGZZLQEGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N(C3C2CN(CC3)C)C(=O)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.